molecular formula C9H18N2O B13972517 3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

Cat. No.: B13972517
M. Wt: 170.25 g/mol
InChI Key: JMSCAPANCCIAAG-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features both azetidine and cyclopropylamine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of Cyclopropylamine: The cyclopropylamine group can be introduced via nucleophilic substitution or addition reactions.

    Final Assembly: The final step involves coupling the azetidine and cyclopropylamine intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the azetidine ring or the cyclopropylamine group.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)propan-1-ol: Lacks the cyclopropylamine group.

    3-(Cyclopropylamino)propan-1-ol: Lacks the azetidine ring.

    Azetidine derivatives: Various compounds with modifications to the azetidine ring.

Uniqueness

3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the combination of the azetidine ring and cyclopropylamine group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol

InChI

InChI=1S/C9H18N2O/c12-4-3-9(7-5-10-6-7)11-8-1-2-8/h7-12H,1-6H2

InChI Key

JMSCAPANCCIAAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2CNC2

Origin of Product

United States

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